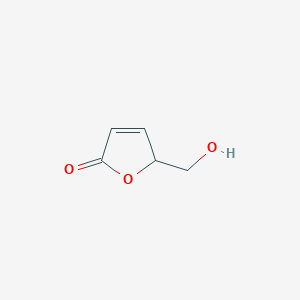

5-(Hydroxymethyl)-2(5H)-furanone

説明

5-(Hydroxymethyl)-2(5H)-furanone, also known as 5-Hydroxymethyl furfural (HMF), is a platform chemical that can be derived from lignocellulosic biomass . It is used for the production of liquid fuels and polymers . It has a molecular weight of 497.18 g/mol and a molecular formula of C10H18N3O14P3 .

Synthesis Analysis

HMF can be synthesized from glucose using sequential enzymatic and catalytic reactions . In one method, HMF was condensed with acetone to produce HMF-Acetone-HMF (HAH) dimer. This HAH can be selectively hydrogenated over Cu and Ru catalysts to produce partially-hydrogenated (PHAH) and fully-hydrogenated (FHAH) .Molecular Structure Analysis

The molecular structure of HMF derived humins has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis

The efficient separation of HMF from the reactive aqueous mixture of sugars is key to improving its economic production . A cyclic fixed-bed process has been demonstrated that selectively adsorbs HMF from the aqueous phase, purifies the solute, and enables its subsequent desorption in a suitable solvent for downstream applications .Physical And Chemical Properties Analysis

HMF is a synthetic liquid with a molecular weight of 497.18 g/mol and a molecular formula of C10H18N3O14P3 . The physical and chemical properties of HMF derived humins have been studied using ATR-FTIR spectroscopy, SEM, and DLS experiments .科学的研究の応用

Chemical Synthesis and Intermediates

5-(Hydroxymethyl)-2(5H)-furanone serves as a versatile chemical intermediate in the synthesis of various compounds. It is used to produce unsaturated (+) muscarine, microbial metabolites, (+) trans-burseran, (−) isostegane, (+) steganacin, (−) verrucarinolactone, and certain analogues of prostacyclin and chrysanthemic acid. A study by Mliki & Trabelsi (2016) demonstrated an efficient method for the oxidation of 5-hydroxymethylfurfural (5-HMF) into 5-(Hydroxymethyl)-2(5H)-furanone using sodium perborate (NaBO3·4H2O) (Mliki & Trabelsi, 2016).

Quantitative Analysis in Plant Extracts

Maroselli, Paoli, & Bighelli (2022) developed and validated a 1H NMR method to quantify 5-(Hydroxymethyl)-2(5H)-furanone in dichloromethane extracts of Helleborus lividus subsp. corsicus leaves. This approach provided a reliable method for analyzing the presence of this compound in plant extracts (Maroselli, Paoli, & Bighelli, 2022).

Flavor Compounds in Food

Furanones, including 5-(Hydroxymethyl)-2(5H)-furanone, are found in highly cooked foodstuffs, contributing to their flavor. These compounds are formed mainly through Maillard reactions between sugars and amino acids during heating. Their presence significantly impacts the flavor profiles of various fruits and prepared foods. Slaughter (2007) detailed the formation and functional roles of these furanones in different foodstuffs (Slaughter, 2007).

作用機序

将来の方向性

HMF is a promising platform chemical with potential applications in a wide variety of industries . The production of HMF using sequential enzymatic and catalytic reactions of glucose shows promise for commercial scale production . Future research may focus on improving the efficiency of HMF production and exploring new applications for this versatile chemical .

特性

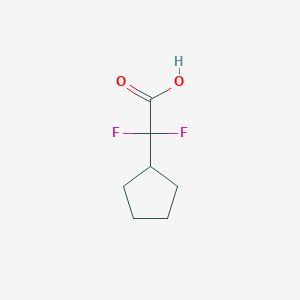

IUPAC Name |

2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNLUIGMHSSXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276396 | |

| Record name | 5-(Hydroxymethyl)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-2(5H)-furanone | |

CAS RN |

78508-96-0, 10374-60-4 | |

| Record name | (S)-5-Hydroxymethyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)